molecular formula C5H2BrF3N2S B14899940 6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione

6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione

Cat. No.: B14899940
M. Wt: 259.05 g/mol
InChI Key: OQXHNCIKNWYCJJ-UHFFFAOYSA-N
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Description

6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione is a heterocyclic compound that contains bromine, trifluoromethyl, and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a pyrimidine derivative followed by the introduction of the trifluoromethyl group and the thione functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes steps such as bromination, trifluoromethylation, and thionation, with careful control of reaction parameters to optimize the efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, sulfones, and coupled aromatic compounds.

Scientific Research Applications

6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thione group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but contains a chlorine atom instead of a trifluoromethyl group.

    4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have a pyrido ring and various N-substituents.

Uniqueness

6-Bromo-4-(trifluoromethyl)pyrimidine-2(1H)-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXHNCIKNWYCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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